molecular formula C19H21FN4 B1628782 2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole CAS No. 770690-79-4

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole

Cat. No.: B1628782
CAS No.: 770690-79-4
M. Wt: 324.4 g/mol
InChI Key: JLSAYFORXPWAMK-UHFFFAOYSA-N
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Description

2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole is a useful research compound. Its molecular formula is C19H21FN4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1-[(4-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-16-8-6-15(7-9-16)14-24-18-5-2-1-4-17(18)22-19(24)23-12-3-10-21-11-13-23/h1-2,4-9,21H,3,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAYFORXPWAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594106
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770690-79-4
Record name 2-(1,4-Diazepan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 1-(t-butoxycarbonyl)-4-(1H-benzimidazol-2-yl)[1,4]diazepane (1.5 g, 5.03 mmol) and dimethylformamide (30 mL). Add sodium hydride (0.27 g, 60%n in oil, 6.5 mmol). After 30 minutes, add 4-fluorobenzyl bromide (1.0 mL, 8.03 mmol). Heat to 80° C. After 2 hours, cool to ambient temperature and partition the reaction mixture between dichloromethane and a saturated aqueous sodium bicarbonate solutions. Separate the layers and extract the organic layer with brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give 1-(t-butoxycarbonyl)-4-(1-(4-fluorobenzyl-1H-benzimidazol-2-yl)[1,4]diazepane.
Name
1-(t-butoxycarbonyl)-4-(1H-benzimidazol-2-yl)[1,4]diazepane
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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